

# Application Notes and Protocols for Testing Revumenib Efficacy in Xenograft Mouse Models

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Revumenib**

Cat. No.: **B2430401**

[Get Quote](#)

## For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing xenograft mouse models to evaluate the efficacy of **revumenib**, a potent inhibitor of the menin-KMT2A interaction. **Revumenib** has shown significant promise in treating acute leukemias with KMT2A rearrangements (KMT2A-r) or nucleophosmin 1 (NPM1) mutations.<sup>[1][2][3]</sup> This document outlines the underlying mechanism of action, key experimental methodologies, and expected outcomes based on preclinical studies.

## Introduction to Revumenib and its Mechanism of Action

**Revumenib** (formerly SNDX-5613) is an orally bioavailable small molecule that selectively disrupts the critical interaction between menin and the lysine methyltransferase 2A (KMT2A, also known as MLL) protein.<sup>[2]</sup> In leukemias harboring KMT2A gene rearrangements or NPM1 mutations, this interaction is essential for driving the expression of leukemogenic genes, such as HOXA9 and MEIS1, which leads to a block in hematopoietic differentiation and uncontrolled proliferation of leukemia cells.<sup>[1][4]</sup> By inhibiting the menin-KMT2A interaction, **revumenib** aims to reverse this aberrant gene expression, induce differentiation of leukemic blasts, and ultimately lead to the eradication of the disease.<sup>[1][5]</sup> Preclinical studies using patient-derived xenograft (PDX) models have demonstrated that menin inhibitors can lead to a rapid

elimination of leukemia cells and promote the maturation of these cells into more normal forms.

[1]

## Signaling Pathway of Menin-KMT2A Interaction



[Click to download full resolution via product page](#)

Caption: **Revumenib** inhibits the Menin-KMT2A interaction, blocking leukemogenesis.

## Efficacy of Revumenib in Xenograft Models: Summary of Quantitative Data

The following tables summarize the key efficacy data from preclinical studies of **revumenib** and its close analog, VTP-50469, in various xenograft models of acute leukemia.

Table 1: Efficacy of **Revumenib** (SNDX-5613) in Cell Line-Derived and Patient-Derived Xenograft Models

| Xenograft Model                                                  | Treatment and Dose                                                                              | Key Efficacy Readouts                                      | Outcome                                                                                                       | Reference |
|------------------------------------------------------------------|-------------------------------------------------------------------------------------------------|------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------|-----------|
| MOLM13-GFP/Luciferase                                            | SNDX-5613 (50 mg/kg, PO, BID)                                                                   | Leukemia Burden (Bioluminescence)                          | Significant reduction in AML burden                                                                           | [6]       |
| SNDX-5613 (50 mg/kg, PO, BID) + Venetoclax (30 mg/kg, PO, daily) | Overall Survival                                                                                | Significantly increased survival compared to single agents | [6][7][8]                                                                                                     |           |
| PDX (NPM1c, mtFLT3)                                              | SNDX-5613 (75 mg/kg, PO, BID)                                                                   | Leukemia Burden                                            | Significant reduction in AML burden                                                                           | [6]       |
| SNDX-5613 (75 mg/kg, PO, BID) + Venetoclax (30 mg/kg, PO, daily) | Overall Survival                                                                                | Significantly increased survival compared to single agents | [6][7][8]                                                                                                     |           |
| PDX (NUP98::NSD1, FLT3-ITD)                                      | Revumenib (0.033% or 0.1% in chow)                                                              | Median Survival                                            | Median survival of 147 days for control; revumenib-treated group reached study endpoint without disease signs | [9]       |
| Peripheral Blood Human CD45+ cells                               | Control group showed disease progression; revumenib-treated group had no increase in peripheral | [9]                                                        |                                                                                                               |           |

blood leukemic  
cells

---

Spleen Weight      Reduced spleen  
weight in treated      [9]  
mice

---

Table 2: Efficacy of VTP-50469 (**Revumenib** Analog) in Patient-Derived Xenograft (PDX) Models of MLL-rearranged ALL

| Xenograft Model                     | Treatment and Dose                                                          | Key Efficacy Readouts                                                  | Outcome                                                                                                         | Reference |
|-------------------------------------|-----------------------------------------------------------------------------|------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------|-----------|
| Infant MLLr ALL PDX (6 models)      | VTP-50469 (120 mg/kg, PO, BID x 28 days)                                    | Event-Free Survival (EFS)                                              | Significant differences in EFS distribution in 6/6 models                                                       | [10]      |
| Maintained Complete Response (MCR)  | MCRs observed in 5/6 PDXs                                                   | [10]                                                                   |                                                                                                                 |           |
| Bone Marrow Infiltration            | Significant reduction at Day 28 in 2/4 evaluable PDXs                       | [10]                                                                   |                                                                                                                 |           |
| MLLr B-ALL and AML PDX              | VTP-50469 (formulated in chow)                                              | Leukemia Burden (human cells in peripheral blood, spleen, bone marrow) | Dramatic reductions in human leukemia cells                                                                     | [11]      |
| Infant MLL-r ALL PDX (2 models)     | VTP-50469 (0.1% in chow) + VXL (vincristine, dexamethasone, L-asparaginase) | Maintained Complete Response (MCR)                                     | Combination elicited MCRs in both PDXs and significantly delayed leukemia progression compared to single agents | [12]      |
| Spleen and Bone Marrow Infiltration | Combination almost completely eradicated leukemia infiltration              | [12]                                                                   |                                                                                                                 |           |

## Experimental Protocols

### Protocol 1: Establishment of Patient-Derived Xenograft (PDX) Models of Acute Leukemia

This protocol outlines the key steps for establishing PDX models from primary patient samples.

#### Materials:

- Cryopreserved primary acute leukemia patient cells (KMT2A-r or NPM1m)
- Immunodeficient mice (e.g., NOD/SCID/IL2Ry-null or NSG)
- RPMI-1640 medium with 20% Fetal Bovine Serum (FBS)
- Phosphate-Buffered Saline (PBS)
- Ficoll-Paque
- Human CD45, CD34, and CD33 antibodies for flow cytometry
- Red Blood Cell (RBC) Lysis Buffer

#### Procedure:

- Thawing and Preparation of Patient Cells:
  - Rapidly thaw cryopreserved patient cells in a 37°C water bath.
  - Gently transfer cells to a large volume of pre-warmed RPMI + 20% FBS.
  - Isolate mononuclear cells using Ficoll-Paque density gradient centrifugation.
  - Wash cells with PBS and resuspend in an appropriate volume for injection.
  - Assess cell viability using Trypan Blue exclusion.
- Transplantation into Immunodeficient Mice:

- Inject 1-10 million viable patient cells intravenously (IV) via the tail vein into 6-8 week old NSG mice.
- Monitoring Engraftment:
  - Beginning 3-4 weeks post-injection, monitor for engraftment of human leukemic cells in the peripheral blood weekly.
  - Collect a small volume of peripheral blood and stain with fluorescently-labeled antibodies against human CD45 (hCD45) and mouse CD45 (mCD45) to determine the percentage of human cells.
  - Engraftment is considered successful when the percentage of hCD45+ cells exceeds a predefined threshold (e.g., 1%).
- Expansion and Banking:
  - Once engraftment is established and signs of disease are apparent, euthanize the primary recipient mice.
  - Harvest bone marrow and spleen, and prepare a single-cell suspension.
  - A portion of the cells can be cryopreserved for future studies, and another portion can be serially transplanted into secondary recipient mice for cohort expansion.

## Protocol 2: In Vivo Efficacy Study of Revumenib in Leukemia Xenograft Models

This protocol describes a typical in vivo efficacy study once a cohort of engrafted mice is established.

### Materials:

- Established leukemia xenograft mice (PDX or cell line-derived)
- **Revumenib** (SNDX-5613)
- Vehicle control (e.g., 0.5% methylcellulose)

- Oral gavage needles
- Calipers (for subcutaneous models, if applicable)
- Flow cytometry antibodies (hCD45, etc.)
- Bioluminescence imaging system (for luciferase-tagged cell lines)

Procedure:

- Study Initiation:
  - Once the percentage of hCD45+ cells in the peripheral blood reaches a predetermined level (e.g., >1%), randomize mice into treatment and control groups.
- Drug Administration:
  - Administer **revumenib** orally (e.g., by gavage) at doses ranging from 50-75 mg/kg, typically twice daily (BID).[\[6\]](#)
  - Alternatively, **revumenib** can be formulated in the mouse chow at concentrations of 0.033% to 0.1%.[\[9\]](#)
  - Administer vehicle control to the control group following the same schedule.
  - Treatment duration can range from 2 to 4 weeks or longer.[\[6\]\[10\]](#)
- Monitoring Efficacy:
  - Monitor the percentage of hCD45+ cells in the peripheral blood weekly via flow cytometry.
  - For luciferase-expressing cell lines, perform bioluminescence imaging to quantify leukemia burden.[\[7\]\[8\]](#)
  - Monitor animal body weight and overall health status regularly.
  - Record survival data and plot using Kaplan-Meier curves.
- Endpoint Analysis:

- At the end of the study or when humane endpoints are reached, euthanize the mice.
- Harvest bone marrow, spleen, and peripheral blood.
- Analyze the percentage of human leukemic cells in these tissues by flow cytometry.
- Measure spleen weight as an indicator of disease burden.<sup>[9]</sup>
- Perform downstream analyses such as Western blotting, immunohistochemistry, or gene expression analysis on harvested tissues.

## Experimental Workflow Diagram

## Workflow for Revumenib Efficacy Testing in Xenograft Models

[Click to download full resolution via product page](#)

Caption: From patient sample to in vivo efficacy assessment of **revumenib**.

## Conclusion

Xenograft mouse models, particularly PDX models, are invaluable tools for the preclinical evaluation of targeted therapies like **revumenib**. They allow for the assessment of *in vivo* efficacy in a system that closely recapitulates human disease. The protocols and data presented here provide a framework for designing and executing robust preclinical studies to further investigate the therapeutic potential of **revumenib** and other menin inhibitors for the treatment of KMT2A-rearranged and NPM1-mutant acute leukemias.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Revumenib for patients with acute leukemia: a new tool for differentiation therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The menin inhibitor revumenib in KMT2A-rearranged or NPM1-mutant leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Revumenib Shows Promise for Advanced Acute Myeloid Leukemia - NCI [cancer.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Menin-MLL Inhibitor Induces Specific Chromatin Changes and Eradicates Disease in Models of MLL-Rearranged Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. researchgate.net [researchgate.net]
- 8. Effective Menin inhibitor-based combinations against AML with MLL rearrangement or NPM1 mutation (NPM1c) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Targeting Menin-MLL1 Interaction with VTP50469: A Potential Therapeutic Approach for MLL-Rearranged and NPM1-Mutant Leukemias [synapse.patsnap.com]
- 12. aacrjournals.org [aacrjournals.org]

- To cite this document: BenchChem. [Application Notes and Protocols for Testing Revumenib Efficacy in Xenograft Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2430401#xenograft-mouse-models-for-testing-revumenib-efficacy>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)